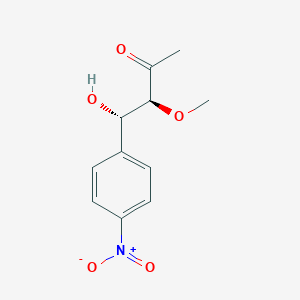
1-(4-Methylbenzene-1-sulfonyl)-1'-(pyridin-2-yl)-4,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Méthylbenzène-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipipéridine est un composé organique complexe qui présente un noyau bipipéridine substitué par un groupe pyridin-2-yl et un groupe 4-méthylbenzène-1-sulfonyl.
Voies de Synthèse et Conditions de Réaction :
Matières Premières : La synthèse commence généralement avec la 4,4’-bipipéridine et la 2-bromopyridine, disponibles dans le commerce.
Étape 1 : La 4,4’-bipipéridine est mise en réaction avec la 2-bromopyridine en présence d’un catalyseur au palladium pour former la 1’-(pyridin-2-yl)-4,4’-bipipéridine.
Étape 2 : Le produit résultant est ensuite traité avec le chlorure de 4-méthylbenzènesulfonyle en présence d’une base telle que la triéthylamine pour donner le 1-(4-Méthylbenzène-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipipéridine.
Méthodes de Production Industrielle : Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de Réactions : 1-(4-Méthylbenzène-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier le groupe sulfonyle ou le cycle pyridine.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du cycle pyridine ou du groupe sulfonyle.
Réactifs et Conditions Courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur au palladium.
Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines ou des alcools.
Applications de la Recherche Scientifique
1-(4-Méthylbenzène-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipipéridine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que ligand dans les essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
1-(4-Methylbenzene-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 1-(4-Méthylbenzène-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipipéridine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les effets du composé sont médiés par la liaison à ces cibles, ce qui peut moduler leur activité et influencer diverses voies biochimiques.
Composés Similaires :
1-(4-Méthylbenzène-1-sulfonyl)-4,4’-bipipéridine : Manque le groupe pyridin-2-yl, ce qui peut affecter ses propriétés de liaison et sa réactivité.
1-(Pyridin-2-yl)-4,4’-bipipéridine : Manque le groupe sulfonyle, ce qui peut influencer sa solubilité et sa stabilité chimique.
Unicité : 1-(4-Méthylbenzène-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipipéridine est unique en raison de la présence à la fois du groupe sulfonyle et du groupe pyridin-2-yl, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison de groupes fonctionnels peut améliorer sa polyvalence dans diverses applications.
Comparaison Avec Des Composés Similaires
1-(4-Methylbenzene-1-sulfonyl)-4,4’-bipiperidine: Lacks the pyridin-2-yl group, which may affect its binding properties and reactivity.
1-(Pyridin-2-yl)-4,4’-bipiperidine: Lacks the sulfonyl group, which may influence its solubility and chemical stability.
Uniqueness: 1-(4-Methylbenzene-1-sulfonyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is unique due to the presence of both the sulfonyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its versatility in various applications.
Propriétés
Numéro CAS |
648895-92-5 |
|---|---|
Formule moléculaire |
C22H29N3O2S |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
2-[4-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidin-1-yl]pyridine |
InChI |
InChI=1S/C22H29N3O2S/c1-18-5-7-21(8-6-18)28(26,27)25-16-11-20(12-17-25)19-9-14-24(15-10-19)22-4-2-3-13-23-22/h2-8,13,19-20H,9-12,14-17H2,1H3 |
Clé InChI |
MYEIQPPKDFJFAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3CCN(CC3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


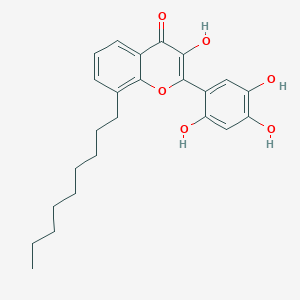

![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)
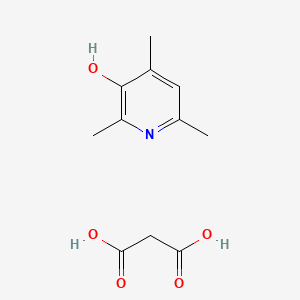

![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)

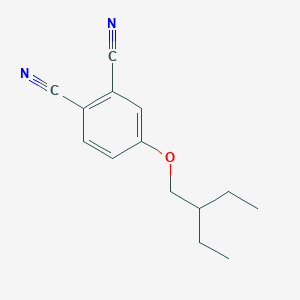

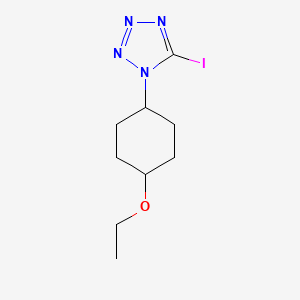
![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
